
(R)-3-(3-Fluorophenyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(3-Fluorophenyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antitumor, and antidepressant properties. The presence of a fluorophenyl group in the structure of ®-3-(3-Fluorophenyl)piperazin-2-one enhances its biological activity and makes it a compound of interest in medicinal chemistry.
Preparation Methods
The synthesis of ®-3-(3-Fluorophenyl)piperazin-2-one typically involves the reaction of 3-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine and a solvent like dichloromethane. The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
®-3-(3-Fluorophenyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
®-3-(3-Fluorophenyl)piperazin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of ®-3-(3-Fluorophenyl)piperazin-2-one involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
®-3-(3-Fluorophenyl)piperazin-2-one can be compared with other similar compounds, such as:
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: This compound exhibits anti-inflammatory activity similar to indomethacin.
N1-(Coumarin-7-yl) Amidrazones: These compounds have been studied for their antitumor activity.
Quinoxaline Derivatives: These compounds have versatile pharmacological activities, including antimicrobial and anticancer properties.
The uniqueness of ®-3-(3-Fluorophenyl)piperazin-2-one lies in its specific structural features and the presence of the fluorophenyl group, which enhances its biological activity and makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
1228568-49-7 |
|---|---|
Molecular Formula |
C10H11FN2O |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
(3R)-3-(3-fluorophenyl)piperazin-2-one |
InChI |
InChI=1S/C10H11FN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-3,6,9,12H,4-5H2,(H,13,14)/t9-/m1/s1 |
InChI Key |
JIUBPDWZQUSIFY-SECBINFHSA-N |
Isomeric SMILES |
C1CNC(=O)[C@H](N1)C2=CC(=CC=C2)F |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



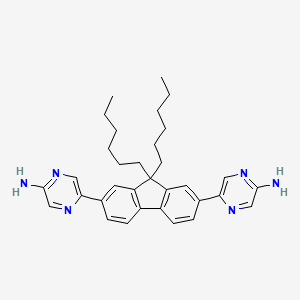
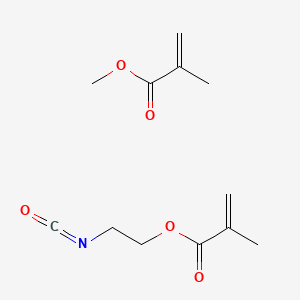
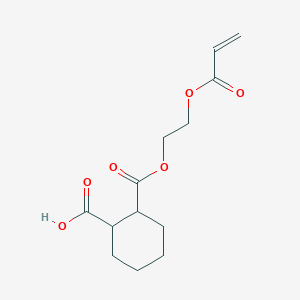
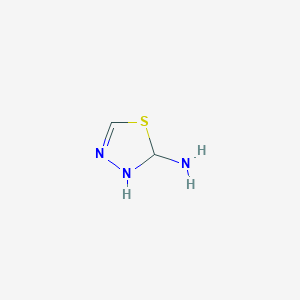
![10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne](/img/structure/B14129233.png)
![Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate](/img/structure/B14129234.png)

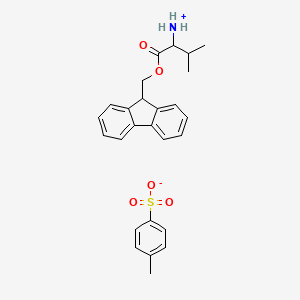
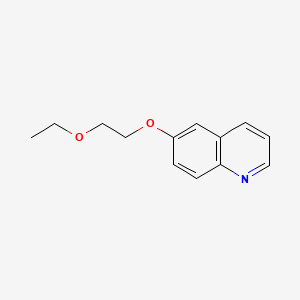

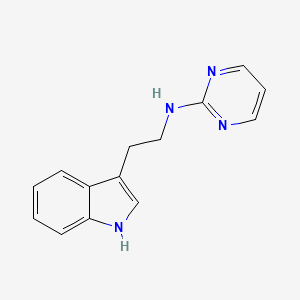
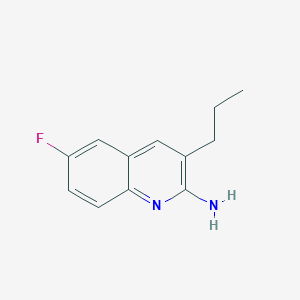
![Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B14129300.png)
